REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[N+:7]([C:10]1[CH:11]=[C:12]2[C:16](=[CH:17][CH:18]=1)[C:15](=[O:19])[NH:14][C:13]2=[O:20])([O-:9])=[O:8].[CH2:21]([O:23][C:24](=[O:27])[CH2:25]Br)[CH3:22]>>[CH2:21]([O:23][C:24](=[O:27])[CH2:25][N:14]1[C:13](=[O:20])[C:12]2[C:16](=[CH:17][CH:18]=[C:10]([N+:7]([O-:9])=[O:8])[CH:11]=2)[C:15]1=[O:19])[CH3:22] |f:0.1.2|
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Name
|
|
Quantity
|
57.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
26.2 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C2C(NC(C2=CC1)=O)=O
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Name
|
|
Quantity
|
25.1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CBr)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting mixture was refluxed overnight (18 h)
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Duration
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18 h
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Type
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TEMPERATURE
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Details
|
After cooling
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Type
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CUSTOM
|
Details
|
reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered
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Type
|
WASH
|
Details
|
rinsed with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
Filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with ether (200 ml)
|
Type
|
CUSTOM
|
Details
|
Solid was collected
|
Type
|
WASH
|
Details
|
rinsed with ether
|
Type
|
CUSTOM
|
Details
|
Dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CN1C(C2=CC=C(C=C2C1=O)[N+](=O)[O-])=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 231.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 611.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |